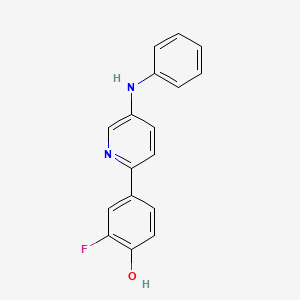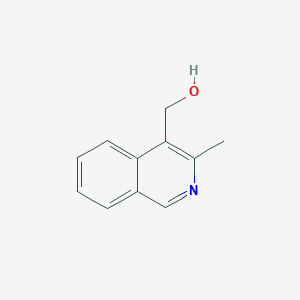![molecular formula C11H7ClN2O3S B13876785 2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid](/img/structure/B13876785.png)
2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid is an organic compound that features a nicotinic acid moiety linked to a 5-chloro-2-thienyl group through a carbonyl-amino linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid typically involves the following steps:
Formation of the 5-chloro-2-thienylcarbonyl chloride: This can be achieved by reacting 5-chloro-2-thiophenecarboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.
Coupling with nicotinic acid: The resulting 5-chloro-2-thienylcarbonyl chloride is then reacted with nicotinic acid in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
- 2-{[(5-Chloro-2-thienyl)carbonyl]amino}benzoic acid
- 2-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine
Uniqueness
2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid is unique due to the presence of both a nicotinic acid moiety and a 5-chloro-2-thienyl group. This combination imparts specific chemical and biological properties that may not be present in similar compounds.
特性
分子式 |
C11H7ClN2O3S |
|---|---|
分子量 |
282.70 g/mol |
IUPAC名 |
2-[(5-chlorothiophene-2-carbonyl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O3S/c12-8-4-3-7(18-8)10(15)14-9-6(11(16)17)2-1-5-13-9/h1-5H,(H,16,17)(H,13,14,15) |
InChIキー |
UNZIPXLEJHELJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)NC(=O)C2=CC=C(S2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate](/img/structure/B13876704.png)




![2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B13876735.png)
![Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate](/img/structure/B13876738.png)
![Methyl 2-{[4-(acetylamino)-3-nitrophenoxy]methyl}benzoate](/img/structure/B13876741.png)




![Tert-butyl 5-amino-3-[2-(2,5-dimethoxyphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B13876778.png)

